molecular formula C16H26N2O3S B5069709 (3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine

(3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine

Cat. No.: B5069709
M. Wt: 326.5 g/mol
InChI Key: KNINOTAAUQVAEY-UHFFFAOYSA-N
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Description

(3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a morpholine ring attached to a propyl chain, which is further connected to a sulfonyl group bonded to a trimethylphenyl ring. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Morpholine Intermediate: Morpholine is reacted with propyl bromide under basic conditions to form 3-(morpholin-4-yl)propyl bromide.

    Sulfonylation Reaction: The intermediate 3-(morpholin-4-yl)propyl bromide is then reacted with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

(3-Morpholin-4-ylpropyl)[(2,3,4-trimethylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,3,4-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-13-5-6-16(15(3)14(13)2)22(19,20)17-7-4-8-18-9-11-21-12-10-18/h5-6,17H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNINOTAAUQVAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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